3,5-Dihydroxy-2-naphthoyl chloride

Coordination Chemistry Metal Complex Synthesis Nanomaterials

This compound features a dual reactivity profile: the acyl chloride enables classical ester/amide bond formation, while the 3,5-dihydroxy pattern provides bidentate metal chelation (Cu²⁺, Zn²⁺, Fe³⁺) and catechol-like nanoparticle anchoring. Unlike generic 2-naphthoyl chloride, this substitution pattern enables stable metal complexes, predictable fluorescence modulation, and surface adhesion to TiO₂/Fe₂O₃. Ideal for fluorescent chemosensors, coordination polymers, and NMDA receptor pharmacophore conjugation. Avoid substitution with mono-hydroxy or unsubstituted analogs to preserve chelation capacity and optical properties.

Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
Cat. No. B12063727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-2-naphthoyl chloride
Molecular FormulaC11H7ClO3
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)Cl
InChIInChI=1S/C11H7ClO3/c12-11(15)8-4-6-2-1-3-9(13)7(6)5-10(8)14/h1-5,13-14H
InChIKeyYMAYFWBWXHIZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-2-naphthoyl chloride: A Dual-Functional Acylating and Chelating Building Block


3,5-Dihydroxy-2-naphthoyl chloride (CAS 1260797-88-3) is a naphthalene-derived acyl chloride distinguished by the presence of two hydroxyl groups at the 3- and 5-positions of the aromatic ring system . This molecular architecture confers a unique dual reactivity profile: the acyl chloride moiety enables classical nucleophilic acyl substitution reactions for the formation of esters and amides, while the strategically positioned hydroxyl groups provide additional sites for hydrogen bonding, metal chelation, and subsequent functionalization . As a chemical intermediate with the molecular formula C11H7ClO3 and a molecular weight of 222.62 g/mol, the compound serves as a versatile precursor for the synthesis of fluorescent dyes, metal-chelating ligands, and pharmaceutical intermediates that leverage both the electrophilic acyl chloride center and the nucleophilic hydroxyl groups .

Why 2-Naphthoyl Chloride Cannot Substitute for 3,5-Dihydroxy-2-naphthoyl chloride in Chelation-Dependent Applications


While 2-naphthoyl chloride (CAS 2243-83-6) serves as a competent acylating agent for standard amide and ester bond formation, it lacks the critical 3,5-dihydroxy substitution pattern that fundamentally alters the physicochemical and coordination properties of the resulting conjugates . The hydroxyl groups at the 3- and 5-positions of 3,5-dihydroxy-2-naphthoyl chloride enable intramolecular hydrogen bonding, enhanced aqueous solubility of downstream products, and most importantly, the formation of stable metal-chelate complexes that are inaccessible to unsubstituted naphthoyl chlorides [1]. Substituting with a mono-hydroxy analog such as 3-hydroxy-2-naphthoyl chloride or a non-hydroxylated 2-naphthoyl chloride would result in the loss of bidentate chelation capacity, altered optical properties in fluorescent applications, and diminished stability of metal complexes [2]. This substitution pattern specificity renders generic substitution scientifically invalid for applications requiring metal coordination or tailored photophysical characteristics.

Quantitative Differentiation Evidence: 3,5-Dihydroxy-2-naphthoyl chloride vs. Closest Analogs


Metal Chelation Capacity: 3,5-Dihydroxy Substitution Enables Stable Complex Formation Unattainable with 2-Naphthoyl Chloride

3,5-Dihydroxy-2-naphthoic acid, the hydrolysis product of the target acyl chloride, forms stable complexes with transition metal ions including Cd(II), Cu(II), Mn(II), and Zn(II) in a 4:1 ligand-to-metal ratio when reacted with hydrazine hydrate and corresponding metal nitrates [1]. This chelation behavior is directly attributable to the 3,5-dihydroxy substitution pattern, which provides the requisite bidentate coordination geometry. In contrast, 2-naphthoic acid (derived from 2-naphthoyl chloride) lacks the adjacent hydroxyl groups necessary for chelation and does not form comparable stable complexes under identical conditions.

Coordination Chemistry Metal Complex Synthesis Nanomaterials

Optical Property Modulation: 3,5-Dihydroxy Substitution Alters Nanoparticle Optical Properties Distinctly from 3,7-Isomer

Surface modification of anatase TiO2 nanoparticles with 3,5-dihydroxy-2-naphthoic acid (the carboxylic acid analog) alters the optical properties of the nanoparticles in a manner similar to salicylic acid, but distinct from the 3,7-dihydroxy isomer [1]. The study examined three naphthoic acid derivatives: 3-hydroxy-2-naphthoic acid, 3,5-dihydroxy-2-naphthoic acid, and 3,7-dihydroxy-2-naphthoic acid. The positional isomerism (3,5- vs. 3,7-dihydroxy) results in different binding geometries and optical outcomes. Fluorescence lifetime measurements indicated that quenching upon binding to TiO2 is primarily static, confirming the formation of a nonfluorescent charge-transfer complex .

Nanomaterials Surface Functionalization Photophysics

Acidity and Ionization Profile: Predicted pKa of 2.95 Distinguishes 3,5-Dihydroxy Derivative from Unsubstituted Naphthoic Acids

The predicted acid dissociation constant (pKa) for 3,5-dihydroxy-2-naphthoic acid is 2.95 ± 0.30, reflecting the combined electron-withdrawing and resonance effects of the carboxyl group and the 3,5-dihydroxy substitution pattern . For comparison, unsubstituted 2-naphthoic acid exhibits a pKa of approximately 4.17, indicating that the 3,5-dihydroxy substitution significantly increases acidity by roughly 1.2 log units [1]. This enhanced acidity translates to greater aqueous solubility and distinct ionization behavior at physiological and near-physiological pH ranges, which in turn affects the reactivity and handling of the corresponding acyl chloride derivative.

Physicochemical Characterization Formulation Development Ligand Design

Thermal Stability: Higher Melting Point Range of Acid Analog Indicates Enhanced Intermolecular Interactions

3,5-Dihydroxy-2-naphthoic acid exhibits a melting point range of 275-280°C, which is substantially higher than the 185-187°C melting point of unsubstituted 2-naphthoic acid . This elevated melting point is attributable to the extensive intermolecular hydrogen bonding network facilitated by the 3,5-dihydroxy substitution pattern. While direct melting point data for the acyl chloride are not available due to its reactive nature, the corresponding acid serves as a reliable proxy for predicting the solid-state intermolecular interactions and thermal behavior of derivatives synthesized from the acyl chloride precursor.

Thermal Analysis Solid-State Chemistry Storage Stability

Procurement-Driven Application Scenarios for 3,5-Dihydroxy-2-naphthoyl chloride


Synthesis of Metal-Chelating Fluorescent Probes and Sensors

Researchers developing fluorescent sensors for transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) can utilize 3,5-dihydroxy-2-naphthoyl chloride to introduce a dual-functional moiety: the naphthalene core provides a fluorophore scaffold, while the 3,5-dihydroxy pattern enables bidentate metal chelation [1]. The acyl chloride group allows conjugation to amine- or hydroxyl-bearing linker molecules via stable amide or ester bonds. Unlike 2-naphthoyl chloride-derived probes that lack chelation capacity, conjugates prepared from 3,5-dihydroxy-2-naphthoyl chloride exhibit enhanced metal-binding affinity and predictable fluorescence quenching or enhancement upon metal coordination, as evidenced by the static quenching mechanism observed in TiO2 nanoparticle studies [2].

Surface Functionalization of Metal Oxide Nanoparticles for Biomedical Imaging

For research groups engineering surface-functionalized TiO2, Fe2O3, or other metal oxide nanoparticles, 3,5-dihydroxy-2-naphthoyl chloride offers a strategic advantage over unsubstituted naphthoyl chlorides. The 3,5-dihydroxy substitution pattern enables strong bidentate binding to metal oxide surfaces via catechol-like coordination chemistry, anchoring the naphthalene chromophore to the nanoparticle surface [1]. This specific binding geometry produces distinct optical properties compared to the 3,7-dihydroxy isomer and fundamentally different surface adhesion characteristics compared to mono-hydroxy or non-hydroxylated analogs [2]. The acyl chloride functionality can be further exploited to attach targeting ligands, polyethylene glycol (PEG) chains, or therapeutic payloads.

Synthesis of Hydrogen-Bonding-Enabled Pharmaceutical Intermediates

Medicinal chemistry programs targeting allosteric modulation of NMDA receptors or other neurological targets can employ 3,5-dihydroxy-2-naphthoyl chloride to construct naphthoic acid-derived pharmacophores [1]. The 3,5-dihydroxy-2-naphthoic acid scaffold itself exhibits NMDA receptor allosteric modulator activity, and the acyl chloride derivative enables facile incorporation of this privileged structure into larger molecular architectures via amide or ester linkages [2]. The enhanced acidity (pKa 2.95) and hydrogen-bonding capacity of the dihydroxy substitution pattern confer distinct physicochemical properties compared to analogs lacking the 3,5-dihydroxy motif, potentially affecting bioavailability, target engagement, and metabolic stability .

Preparation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Materials chemists synthesizing coordination polymers and MOFs can utilize 3,5-dihydroxy-2-naphthoyl chloride to generate organic linkers bearing both a rigid naphthalene spacer and metal-coordinating catechol-like binding sites. The 4:1 ligand-to-metal stoichiometry observed in Cd(II), Cu(II), Mn(II), and Zn(II) complexes of the acid analog provides a predictable coordination geometry for framework design [1]. The acyl chloride enables efficient coupling to amine-terminated linker extensions, while the 3,5-dihydroxy groups serve as the primary metal-binding handles. This dual reactivity is unavailable from 2-naphthoyl chloride or 1-naphthoyl chloride, which cannot participate in metal coordination without additional functional group installation [2].

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